An In-depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-bromobenzo[b]thiophene-2-carboxylate, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the practical insights required for its successful utilization in a research and development setting.
Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | Methyl 4-bromobenzo[b]thiophene-2-carboxylate |
| CAS Number | 360575-29-7[1][2] |
| Molecular Formula | C₁₀H₇BrO₂S[1] |
| Molecular Weight | 271.14 g/mol [1] |
| Synonyms | 4-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester, Benzo[b]thiophene-2-carboxylic acid, 4-bromo-, methyl ester[1] |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 105-108 °C | [1][2] |
| Boiling Point | 358.878 °C at 760 mmHg | [1] |
| Density | 1.623 g/cm³ | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in organic solvents such as THF and ethyl acetate. | [4][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
Spectroscopic Data:
-
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 8.12 (d, J = 8.2 Hz, 1H), 8.01 (d, J = 0.6 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 3.91 (s, 3H).[3]
Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate
The synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate can be efficiently achieved through a two-step process starting from 2-bromo-6-fluorobenzaldehyde. The first step involves the formation of the benzothiophene core, followed by esterification.
Step 1: Synthesis of the Benzothiophene Precursor
A plausible and efficient method for the synthesis of the 4-bromobenzo[b]thiophene core involves the reaction of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate in the presence of a base.[3][6]
Figure 1: Synthesis workflow for Methyl 4-bromobenzo[b]thiophene-2-carboxylate.
Detailed Protocol:
-
To a stirred solution of 2-bromo-6-fluorobenzaldehyde (9.90 mmol) in DMF (20 mL), add methyl thioglycolate (10.9 mmol) and potassium carbonate (39.6 mmol).
-
Heat the resulting mixture to 60 °C and stir for 15 hours.
-
After the reaction is complete, remove the DMF under reduced pressure.
-
Add water (50 mL) to the residue and extract the mixture with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, dry with sodium sulfate, filter, and remove the solvents under reduced pressure to afford the title compound.
Rationale for Experimental Choices:
-
Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this type of nucleophilic aromatic substitution and subsequent cyclization reaction. It effectively dissolves the reactants and reagents, facilitating the reaction.
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the methyl thioglycolate, allowing it to act as a nucleophile. Its use avoids harsher conditions that could lead to side reactions.
-
Temperature (60 °C): This moderate temperature provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition of the reactants or products.
Step 2: Esterification of 4-bromobenzo[b]thiophene-2-carboxylic acid (Alternative Route)
Alternatively, if 4-bromobenzo[b]thiophene-2-carboxylic acid is available, a standard Fischer esterification can be employed.
Protocol for Fischer Esterification:
-
Dissolve 4-bromobenzo[b]thiophene-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.
Mechanism of Fischer Esterification:
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Reactivity and Applications in Drug Discovery
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a versatile intermediate, primarily due to the presence of the bromine atom at the 4-position, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
This reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the benzothiophene core can be readily coupled with a wide range of boronic acids or their esters to introduce diverse aryl or heteroaryl substituents.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask, combine Methyl 4-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Other Potential Cross-Coupling Reactions:
The reactivity of the aryl bromide in Methyl 4-bromobenzo[b]thiophene-2-carboxylate also makes it a suitable substrate for other important cross-coupling reactions, including:
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.
Application in Pharmaceutical Synthesis:
Benzothiophene derivatives are prevalent in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. Methyl 4-bromobenzo[b]thiophene-2-carboxylate serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of modulators of the calcitonin receptor and/or amylin receptor activity.[5] A patent describes the reduction of the ester group of Methyl 4-bromobenzo[b]thiophene-2-carboxylate to the corresponding alcohol, (4-bromobenzo[b]thiophen-2-yl)methanol, using lithium borohydride (LiBH₄) in THF at 70 °C.[4][5] This transformation highlights its utility in creating diverse functional groups for further elaboration in drug discovery programs.
Safety and Handling
As with all brominated aromatic compounds, proper safety precautions must be observed when handling Methyl 4-bromobenzo[b]thiophene-2-carboxylate.
Hazard Identification:
-
While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance.
-
It is classified as an irritant.[2]
-
Avoid inhalation of dust and contact with skin and eyes.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.
Conclusion
Methyl 4-bromobenzo[b]thiophene-2-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of the bromine substituent allow for the straightforward introduction of molecular diversity through various cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering researchers and drug development professionals the necessary technical information to effectively utilize this important chemical intermediate.
References
-
ChemUniverse. (n.d.). methyl 4-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Scribd. (n.d.). Structure TX Amylin Patent Test. Retrieved from [Link]
- Google Patents. (n.d.). WO2025015268A1 - Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline.
-
Scribd. (n.d.). Berr Chem. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4-bromo-benzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
FDC Chemical. (n.d.). Other aromatic heterocyclic compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. Retrieved from [Link]
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